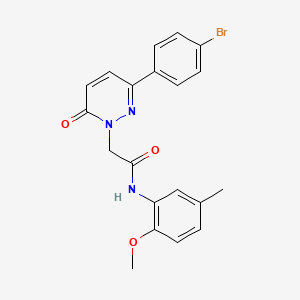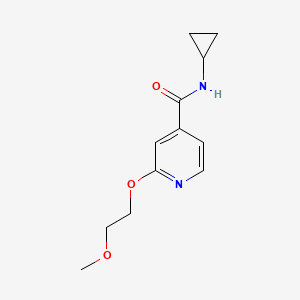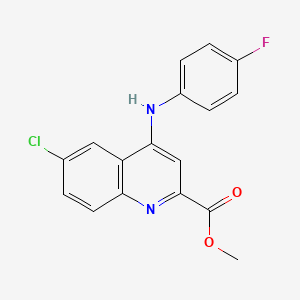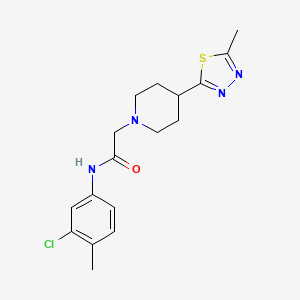![molecular formula C16H15ClN4O2S B2584372 (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone CAS No. 946287-19-0](/img/structure/B2584372.png)
(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone” is a structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivative . These compounds are common structural units in pharmacological drugs and medicinal chemistry . They exhibit good biological activity and are used in various fields such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .
Synthesis Analysis
The compound has been synthesized through a multi-step procedure . The structures of the synthesized compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .Molecular Structure Analysis
The molecular structure of this compound is complex, consisting of multiple rings and functional groups. It includes a benzothiazole ring, a piperazine ring, and an isoxazole ring .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
A structurally similar compound, 3-(Piperazin-1-yl)-1,2-benzothiazole, has been synthesized and evaluated for its antibacterial activity . The compound showed good activity against Bacillus subtilis and Staphylococcus aureus .
Drugability
The same compound was also evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) . This rule is a guideline in medicinal chemistry for evaluating if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans .
Anti-inflammatory and Analgesic Activities
A series of 6-substituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole derivatives of benzothiazole, which are structurally similar to the compound , were synthesized and evaluated for their anti-inflammatory and analgesic activities . Some of the synthesized compounds showed significant anti-inflammatory and analgesic activities .
Ulcerogenic Activity
The same series of compounds were also evaluated for their ulcerogenic activity . The ulcerogenic and irritative action on the gastrointestinal mucosa, in comparison with standard, are low .
Lipid Peroxidation Activities
These compounds were also evaluated for their lipid peroxidation activities . Lipid peroxidation is a process under oxidative stress, which could lead to cell damage .
Antitubercular Agents
Some compounds with similar structures have been found to be potent antitubercular agents . Five of the most active compounds were found to be more active with IC90s ranging from 3.73 to 4.00 μM .
Apoptosis Induction
Detailed biological studies suggested that a similar compound induced the apoptosis of BT-474 cells . Apoptosis is a form of programmed cell death that occurs in multicellular organisms .
Inhibition of Colony Formation
The same compound was found to inhibit colony formation in BT-474 cells in a concentration-dependent manner . This could have implications in cancer treatment, as the ability to form colonies is a hallmark of cancer cells .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds with benzothiazole and piperazine moieties have been known to act as dopamine and serotonin antagonists .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence various pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
Similar compounds have been found to exhibit various biological activities .
Action Environment
The action of similar compounds may be influenced by various environmental factors .
Eigenschaften
IUPAC Name |
[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2S/c1-10-8-13(23-19-10)15(22)20-4-6-21(7-5-20)16-18-12-3-2-11(17)9-14(12)24-16/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSALHHVVSYTTOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-2-(benzo[d]thiazol-2-yl)-3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)acrylonitrile](/img/structure/B2584294.png)
![Methyl 6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-{[(dimethylamino)methylene]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2584296.png)
![3-(2-fluorobenzyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2584298.png)

![2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine](/img/structure/B2584302.png)

![4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide](/img/structure/B2584305.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2584308.png)
![N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2584309.png)
![Methyl {[2-(4-chlorophenyl)-6-nitroquinolin-4-yl]oxy}acetate](/img/structure/B2584310.png)
![1-Benzyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indole](/img/structure/B2584312.png)